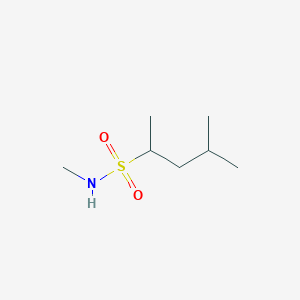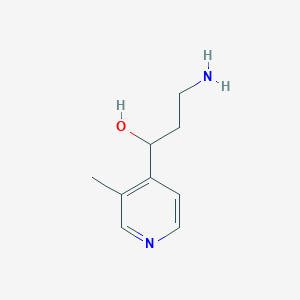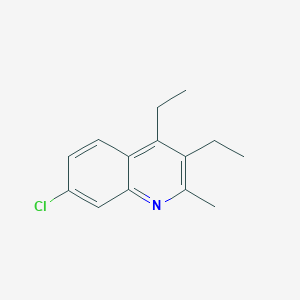![molecular formula C17H18N2O5 B13207877 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a benzyloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate nitrile and an aldehyde under acidic conditions.
Coupling Reactions: The final step involves coupling the piperidine and oxazole rings through a carboxylation reaction using a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for better control over reaction parameters, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and oxazole rings can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid: Similar structure with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Piperidine derivatives: Compounds with a piperidine ring and various substituents.
Oxazole derivatives: Compounds with an oxazole ring and various substituents.
Uniqueness
3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid is unique due to the combination of its functional groups, which provide specific reactivity and potential for diverse applications. The presence of both piperidine and oxazole rings, along with the benzyloxycarbonyl group, allows for versatile chemical modifications and interactions.
Propiedades
Fórmula molecular |
C17H18N2O5 |
|---|---|
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
3-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c20-16(21)14-11-24-18-15(14)13-6-8-19(9-7-13)17(22)23-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21) |
Clave InChI |
AONDUZHIYJXGTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NOC=C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)

![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)


![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)


![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)


